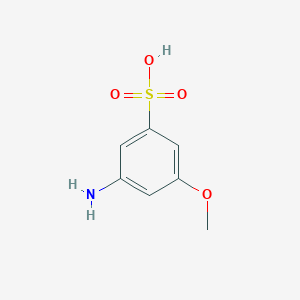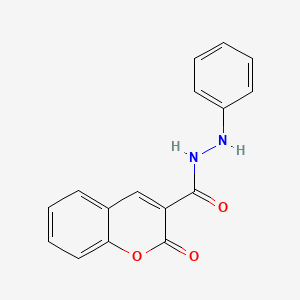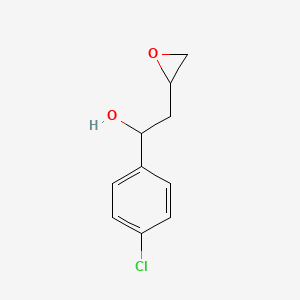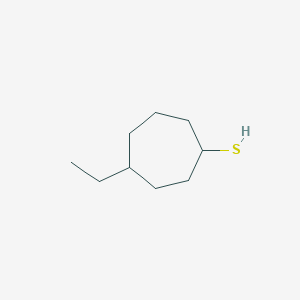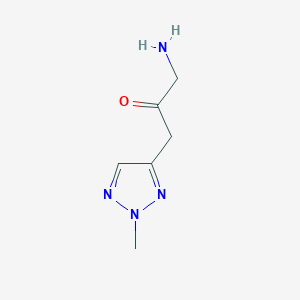
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one is a heterocyclic compound featuring a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one typically involves a multi-step process. . This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction conditions often include the use of copper(I) salts as catalysts and can be carried out under mild conditions, making it suitable for industrial production .
Analyse Chemischer Reaktionen
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and dipole-dipole interactions, which are crucial for its biological activity . These interactions can disrupt the function of enzymes and receptors, leading to antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(2-methyl-2H-1,2,3-triazol-4-yl)propan-2-one can be compared to other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Voriconazole: Another antifungal agent with enhanced activity.
Trazodone: An antidepressant that also contains a triazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1-amino-3-(2-methyltriazol-4-yl)propan-2-one |
InChI |
InChI=1S/C6H10N4O/c1-10-8-4-5(9-10)2-6(11)3-7/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
QGAUONCSCDQOPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=CC(=N1)CC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


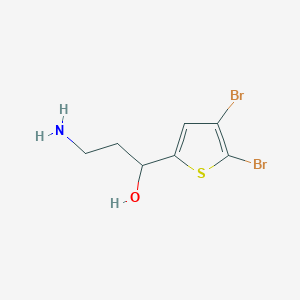
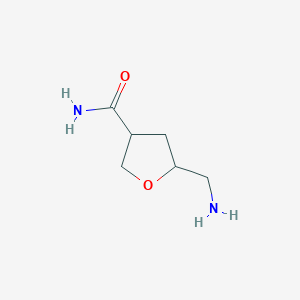

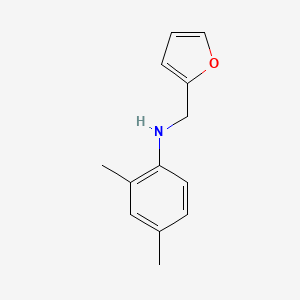

![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
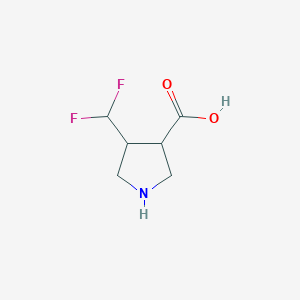
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
